

Application Notes and Protocols for Gas Permeability of Urethane Acrylate Membranes

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Compound of Interest

Compound Name: Urethane acrylate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and gas permeability of **urethane acrylate** (UA) membranes. **Urethane acrylates** are a versatile class of polymers that combine the flexibility and toughness of polyurethanes with the rapid curing and crosslinking capabilities of acrylates. This unique combination makes them attractive for various applications, including gas separation membranes, controlled drug delivery systems, and barrier coatings.

The gas transport properties of these membranes are critically dependent on their chemical composition and morphology. By tuning the constituent components—diisocyanates, polyols (soft segments), and acrylate end-caps—researchers can tailor the permeability and selectivity of the resulting membranes for specific gases such as oxygen (O₂), nitrogen (N₂), and carbon dioxide (CO₂).

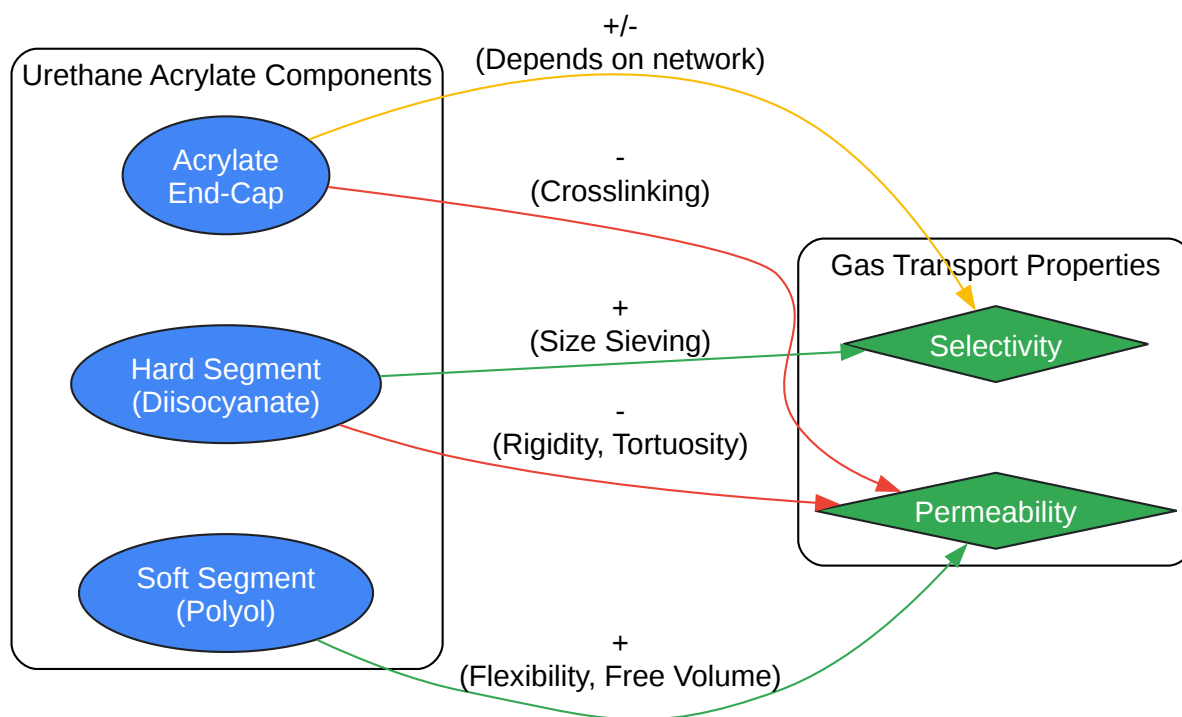
Relationship Between Urethane Acrylate Structure and Gas Permeability

The gas permeability of **urethane acrylate** membranes is governed by the "solution-diffusion" mechanism. This process involves the dissolution of gas molecules into the membrane matrix, followed by their diffusion through the polymer. The overall permeability is a product of the solubility and diffusivity of the gas in the polymer. The chemical structure of the **urethane acrylate** plays a pivotal role in determining these two factors.

Key Structural Components and Their Influence:

- **Soft Segments (Polyols):** These are typically long-chain polyethers or polyesters that form flexible, amorphous domains within the polymer matrix. The type and molecular weight of the soft segment significantly impact gas permeability.
 - Polyether-based soft segments (e.g., polyethylene glycol (PEG), polypropylene glycol (PPG), polytetramethylene glycol (PTMG)) generally exhibit higher gas permeability due to their lower glass transition temperatures (T_g) and greater chain mobility. The ether linkages can also have specific interactions with polar gases like CO_2 .
 - Polyester-based soft segments tend to have lower gas permeability due to stronger intermolecular interactions (hydrogen bonding) which restrict chain mobility.
 - Longer soft segment chains increase the free volume within the polymer, generally leading to higher gas permeability but potentially lower selectivity.
- **Hard Segments (Diisocyanates and Chain Extenders):** These components form rigid, often crystalline or glassy domains that provide mechanical strength to the membrane.
 - Higher hard segment content typically leads to decreased gas permeability due to reduced chain mobility and a more tortuous path for gas diffusion. However, it can enhance selectivity.
 - The chemical nature of the diisocyanate (e.g., aromatic vs. aliphatic) also influences packing and intermolecular forces, thereby affecting gas transport.
- **Acrylate End-Caps and Crosslinking:** The acrylate groups allow for rapid curing, typically via UV radiation, to form a crosslinked network.
 - Crosslinking density is a critical parameter. Higher crosslinking density generally reduces gas permeability by restricting polymer chain mobility and reducing free volume. However, it can improve the mechanical and thermal stability of the membrane. The choice of mono-, di-, or tri-functional acrylates will directly influence the crosslink density.

Below is a diagram illustrating the relationship between the structural components of **urethane acrylate** and the resulting gas transport properties.



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Caption: Relationship between **urethane acrylate** components and gas transport properties.

Quantitative Gas Permeability Data

The following tables summarize representative gas permeability data for polyurethane-based membranes. It is important to note that specific values for **urethane acrylate** membranes can vary significantly based on the exact chemical composition and curing conditions. The data presented here for general polyurethanes can serve as a useful baseline. Permeability is often reported in Barrer, where 1 Barrer = 10^{-10} cm³ (STP) cm / (cm² s cmHg).

Table 1: Gas Permeability of Various Polyurethane-Based Membranes

| Membrane Composition | Gas | Permeability (Barrer) | CO ₂ /N ₂ Selectivity | Reference |
|---------------------------------------|---------------------|-----------------------|---|-----------|
| Pure Polyurethane (PU) | CO ₂ | 278 | - | [1] |
| O ₂ | ~28 (10-fold lower) | - | [1] | |
| PU with Congo Red (CR) modifier | CO ₂ | 347 | - | [1] |
| PU with 5 wt% Polycaprolactone (PCL) | CO ₂ | 250 | - | [2] |
| PU with 10 wt% Polycaprolactone (PCL) | CO ₂ | 337 | - | [2] |
| Polyurethane-urea (0% soft segment) | CO ₂ | 93 | - | [3] |
| Polyurethane-urea (75% soft segment) | CO ₂ | 119 | - | [3] |
| Polyurethane with 32% hard segment | CO ₂ | 88 | - | [3] |
| Polyurethane with 65% hard segment | CO ₂ | 13 | - | [3] |

Table 2: Permeability Coefficients for Different Gases in PTMG-based Polyurethanes[4]

| Polyol Base | Gas | Permeability (Barrer) |
|-------------|-----------------|-----------------------|
| PTMG1000 | N ₂ | 0.7 - 0.835 |
| | O ₂ | 2.11 - 2.68 |
| | CH ₄ | 1.74 - 2.18 |
| | CO ₂ | 24.2 - 32.13 |
| PTMG2000 | N ₂ | 2.1 - 3.25 |
| | O ₂ | 5.8 - 7.3 |
| | CH ₄ | 5.6 - 6.74 |
| | CO ₂ | 70 - 90 |

Experimental Protocols

Protocol for Synthesis of a UV-Curable Urethane Acrylate Membrane

This protocol describes a typical two-step synthesis process for a **urethane acrylate** oligomer, followed by membrane casting and UV curing.

Materials:

- Polyol (e.g., Poly(ethylene glycol), PEG, Mn = 1000 g/mol)
- Diisocyanate (e.g., Isophorone diisocyanate, IPDI)
- Hydroxy-functional acrylate (e.g., 2-hydroxyethyl acrylate, HEA)
- Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
- Solvent (e.g., anhydrous Tetrahydrofuran, THF)
- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
- Inhibitor (to prevent premature polymerization of acrylate)

- Nitrogen gas supply
- Glass reactor with mechanical stirrer, condenser, and nitrogen inlet
- Heating mantle with temperature controller
- Petri dish or other suitable casting surface
- UV curing system

Procedure:

Step 1: Synthesis of Isocyanate-Terminated Prepolymer

- Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.
- Charge the reactor with the desired amount of polyol (e.g., PEG 1000) and dissolve it in anhydrous THF.
- Begin mechanical stirring and purge the reactor with nitrogen.
- Slowly add the diisocyanate (e.g., IPDI) to the reactor in a 2:1 molar ratio relative to the polyol.
- Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
- Heat the reaction mixture to 60-80°C and maintain for 2-4 hours.
- Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the hydroxyl peak ($\sim 3400\text{ cm}^{-1}$) and the presence of the isocyanate peak ($\sim 2270\text{ cm}^{-1}$).

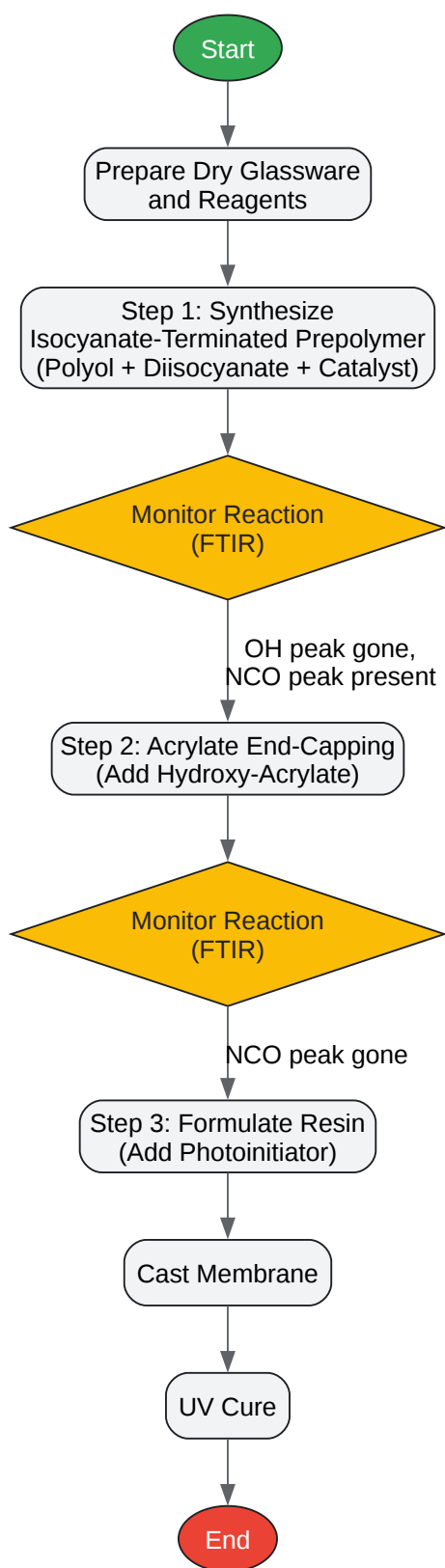
Step 2: Acrylate End-Capping

- Cool the reaction mixture to 40-50°C.
- Add an inhibitor to prevent premature polymerization.
- Slowly add the hydroxy-functional acrylate (e.g., HEA) in a 2:1 molar ratio to the initial amount of polyol.

- Continue stirring at 50-60°C for another 2-4 hours until the isocyanate peak in the FTIR spectrum disappears completely.

Step 3: Membrane Casting and Curing

- Dissolve the synthesized **urethane acrylate** oligomer in a suitable solvent to achieve the desired viscosity for casting.
- Add a photoinitiator (e.g., 1-3 wt% DMPA) to the solution and mix thoroughly in the dark.
- Pour the solution into a level petri dish to a desired thickness.
- Allow the solvent to evaporate in a dust-free environment.
- Place the cast film under a UV lamp (e.g., 365 nm) for a specified time (typically a few minutes) to initiate curing. The exact time will depend on the lamp intensity and the formulation.
- The fully cured membrane can then be carefully peeled from the casting surface.



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Caption: Workflow for the synthesis of a UV-curable **urethane acrylate** membrane.

Protocol for Gas Permeability Measurement (Constant-Volume, Variable-Pressure Method)

This method is widely used to determine the permeability, diffusivity, and solubility of gases in dense polymer membranes.

Apparatus:

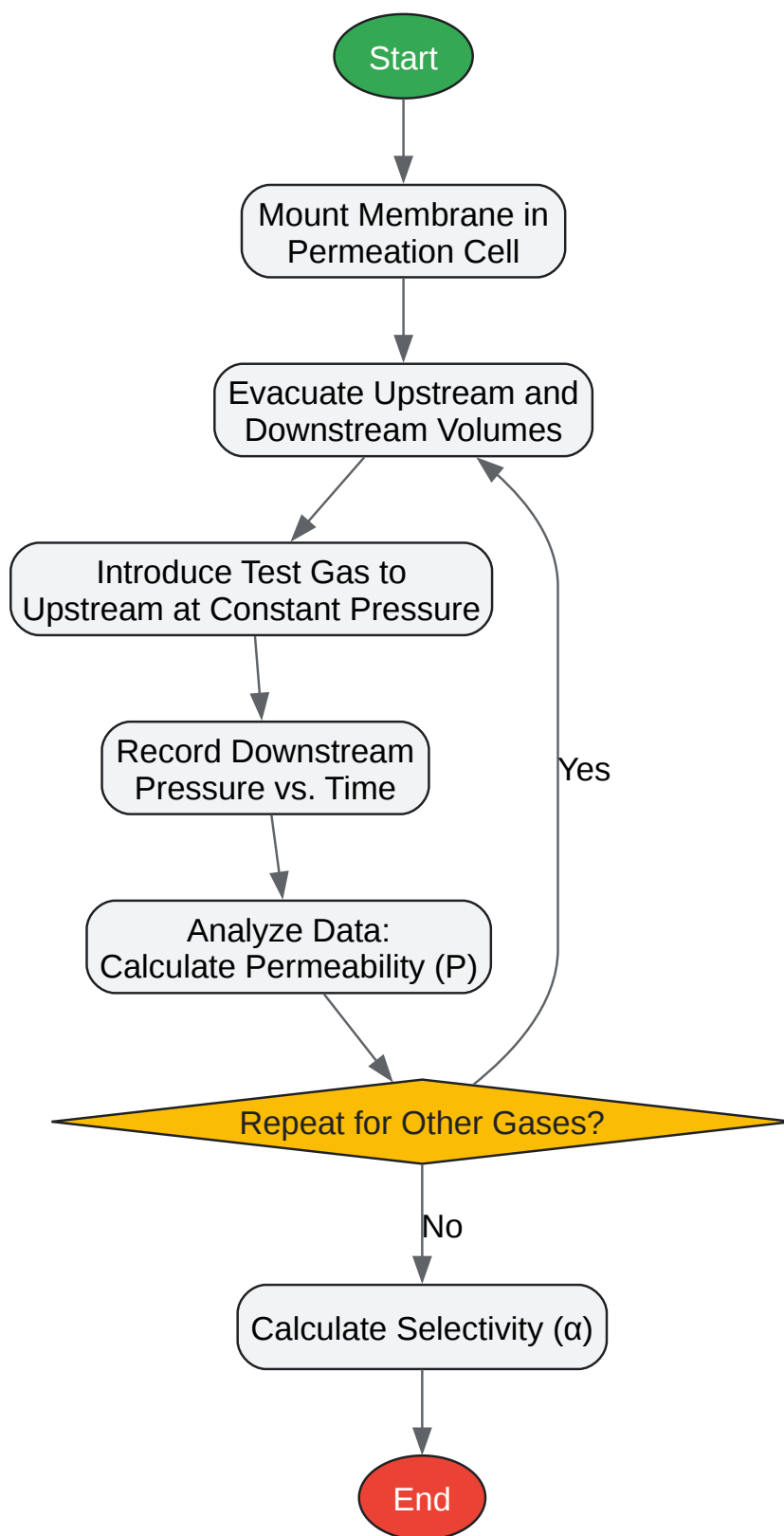
- Permeation cell (dividing an upstream high-pressure side from a downstream low-pressure side)
- Gas supply (O₂, N₂, CO₂) with pressure regulators
- Vacuum pump
- Pressure transducer connected to the downstream volume
- Data acquisition system to record pressure versus time
- Constant temperature chamber or water bath to house the permeation cell

Procedure:

- Membrane Mounting:
 - Cut a circular sample of the **urethane acrylate** membrane with a diameter that fits the permeation cell.
 - Measure the thickness of the membrane at several points using a micrometer and calculate the average.
 - Mount the membrane in the permeation cell, ensuring a gas-tight seal (e.g., using O-rings).
- System Evacuation:
 - Assemble the permeation cell in the constant temperature chamber.

- Evacuate both the upstream and downstream sides of the cell using the vacuum pump to remove any residual gases. This may take several hours.
- Permeation Measurement:
 - Close the valve to the vacuum pump on the downstream side, isolating a known collection volume.
 - Introduce the test gas (e.g., CO₂) to the upstream side of the membrane at a constant high pressure (e.g., 2-5 bar).
 - Start the data acquisition system to record the pressure increase in the downstream volume as a function of time.
- Data Analysis:
 - Plot the downstream pressure versus time. The plot will initially have a transient region followed by a linear steady-state region.
 - The permeability coefficient (P) can be calculated from the slope of the steady-state region using the following equation: $P = (V * l) / (A * R * T * p_{\text{upstream}}) * (dp/dt)_{\text{ss}}$ where:
 - V is the downstream volume
 - l is the membrane thickness
 - A is the membrane area
 - R is the ideal gas constant
 - T is the absolute temperature
 - p_{upstream} is the upstream pressure
 - (dp/dt)_{ss} is the steady-state rate of pressure increase (the slope of the linear portion of the plot)
- Repeat for Other Gases:

- Thoroughly evacuate the system again before introducing the next test gas (e.g., N₂).
- Repeat steps 3 and 4 for each gas of interest.
- Calculate Selectivity:
 - The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeability coefficients: $\alpha_{(A/B)} = P_A / P_B$



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Caption: Workflow for gas permeability measurement using the constant-volume method.

Applications in Drug Development

The tunable gas permeability of **urethane acrylate** membranes makes them promising candidates for various drug delivery applications. For instance, in transdermal drug delivery, the permeability of the membrane to atmospheric gases can influence the stability of the drug formulation and the hydration of the skin. In devices like oxygenators, precise control over CO₂ and O₂ transport is critical.^{[1][2]} The ability to tailor the membrane properties by adjusting the polymer chemistry allows for the design of materials optimized for specific therapeutic needs.

Conclusion

Urethane acrylate membranes offer a versatile platform for creating materials with tailored gas transport properties. By carefully selecting the soft segments, hard segments, and the degree of acrylate crosslinking, researchers can control the permeability and selectivity for various gases. The protocols provided herein offer a starting point for the synthesis and characterization of these promising materials for applications in gas separation, drug delivery, and advanced materials development. Further research into novel monomer combinations and the incorporation of functional additives will continue to expand the potential of **urethane acrylate** membranes.

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